molecular formula C16H19NO2 B1254601 Coumaperine CAS No. 76733-91-0

Coumaperine

Cat. No. B1254601
CAS RN: 76733-91-0
M. Wt: 257.33 g/mol
InChI Key: QDAARMDLSCDBFU-YPCIICBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumaperine is a N-acylpiperidine.
Coumaperine is a natural product found in Piper nigrum with data available.

Scientific Research Applications

Chemopreventive Effects in Hepatocarcinogenesis

Coumaperine, isolated from white pepper, has demonstrated chemopreventive action against rat hepatocarcinogenesis. A study by Kitano et al. (2000) indicated that coumaperine reduced the numbers and areas of induced glutathione S‐transferase placental form (GST‐P)‐positive hepatocellular foci, suggesting its role in protecting against the initiation of hepatocarcinogenesis possibly through inhibition of cell proliferation (Kitano et al., 2000).

Inhibition of NF-κB and Anticancer Activity

Coumaperine derivatives were explored for their cytotoxic effects against cancer cells and NF-κB inhibitory activity by Nandakumar et al. (2017). They found that derivatives like CP-9 and CP-38 suppressed NF-κB subunits and inhibited cell migration in lung adenocarcinoma cells, indicating potential anticancer properties (Nandakumar et al., 2017).

Coumarin Scaffold in Medicinal Chemistry

A review by Annunziata et al. (2020) discusses the importance of the coumarin scaffold, present in coumaperine, in medicinal chemistry. Coumarin's ability to interact with various enzymes and receptors makes it a versatile scaffold with applications in the treatment of different diseases (Annunziata et al., 2020).

Inhibition of Cholinesterase

Research on the roots of Angelica dahurica identified coumarins with inhibitory effects against cholinesterase, an enzyme important in neurological function. This study highlights the potential of coumarins like coumaperine in treating neurological disorders (Seo et al., 2013).

Apoptogenic Effects in Cancer Cell Lines

A study on various coumarins found in plants demonstrated their potential in inducing apoptosis in cancer cell lines. This research, including the analysis of compounds like osthole, highlights the role of coumarins in developing chemotherapeutic agents (Shokoohinia et al., 2014).

properties

CAS RN

76733-91-0

Product Name

Coumaperine

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(2E,4E)-5-(4-hydroxyphenyl)-1-piperidin-1-ylpenta-2,4-dien-1-one

InChI

InChI=1S/C16H19NO2/c18-15-10-8-14(9-11-15)6-2-3-7-16(19)17-12-4-1-5-13-17/h2-3,6-11,18H,1,4-5,12-13H2/b6-2+,7-3+

InChI Key

QDAARMDLSCDBFU-YPCIICBESA-N

Isomeric SMILES

C1CCN(CC1)C(=O)/C=C/C=C/C2=CC=C(C=C2)O

SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC=C(C=C2)O

Canonical SMILES

C1CCN(CC1)C(=O)C=CC=CC2=CC=C(C=C2)O

synonyms

coumaperine
N-5-(4-hydroxyphenyl)-2E,4E-pentadienoylpiperidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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